2,4-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound It is characterized by the presence of multiple chlorine atoms and a benzamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride, followed by reaction with an amine.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Formation of the Dioxidotetrahydrothiophen Group: This group can be synthesized through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophen group.
Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety.
Substitution: The chlorine atoms in the benzene rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme activity.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzamide: Shares the benzamide core but lacks the chlorobenzyl and dioxidotetrahydrothiophen groups.
4-chlorobenzylamine: Contains the chlorobenzyl group but lacks the benzamide and dioxidotetrahydrothiophen groups.
Tetrahydrothiophene: Contains the tetrahydrothiophen group but lacks the benzamide and chlorobenzyl groups.
Uniqueness
2,4-dichloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H16Cl3NO3S |
---|---|
Molecular Weight |
432.7 g/mol |
IUPAC Name |
2,4-dichloro-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C18H16Cl3NO3S/c19-13-3-1-12(2-4-13)10-22(15-7-8-26(24,25)11-15)18(23)16-6-5-14(20)9-17(16)21/h1-6,9,15H,7-8,10-11H2 |
InChI Key |
VOWDODKVVGRDPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.